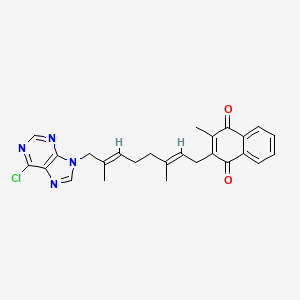
SARS-CoV-2-IN-67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-67 is a compound that has garnered significant attention due to its potential therapeutic applications against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific pathways and proteins involved in the virus’s replication and infection processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-67 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
SARS-CoV-2-IN-67 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mécanisme D'action
SARS-CoV-2-IN-67 exerts its effects by targeting specific molecular pathways involved in the replication and infection processes of SARS-CoV-2. The compound binds to key viral proteins, such as the main protease or the spike protein, inhibiting their function and thereby preventing the virus from replicating and infecting host cells. This mechanism involves complex interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Oseltamivir: An antiviral medication used to treat influenza, which also targets viral proteins.
Favipiravir: Another antiviral drug that inhibits viral RNA polymerase.
Uniqueness of SARS-CoV-2-IN-67
This compound is unique in its specific targeting of SARS-CoV-2 proteins, making it a promising candidate for COVID-19 treatment. Unlike other antiviral drugs that may have broader activity, this compound is designed to specifically inhibit the proteins essential for the replication and infectivity of SARS-CoV-2, potentially leading to more effective and targeted therapeutic outcomes.
Propriétés
Formule moléculaire |
C26H25ClN4O2 |
|---|---|
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
2-[(2E,6E)-8-(6-chloropurin-9-yl)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c1-16(11-12-19-18(3)23(32)20-9-4-5-10-21(20)24(19)33)7-6-8-17(2)13-31-15-30-22-25(27)28-14-29-26(22)31/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3/b16-11+,17-8+ |
Clé InChI |
HZJLBIOHJFUDQS-LDOVGGJOSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CN3C=NC4=C3N=CN=C4Cl |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CN3C=NC4=C3N=CN=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
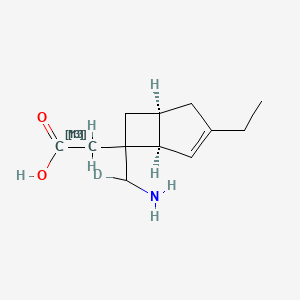
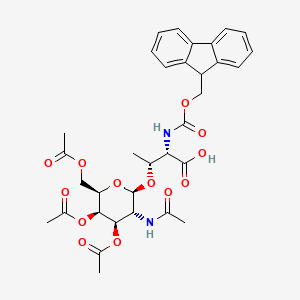
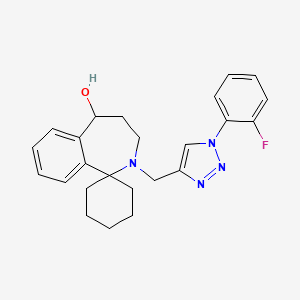
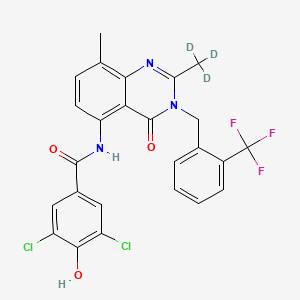
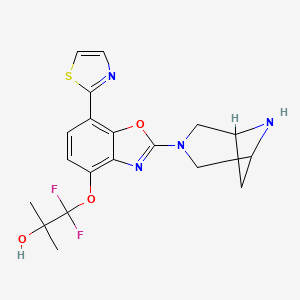
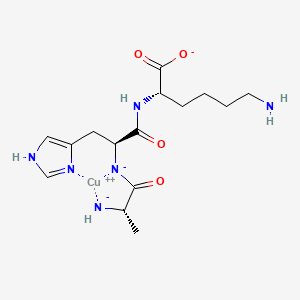

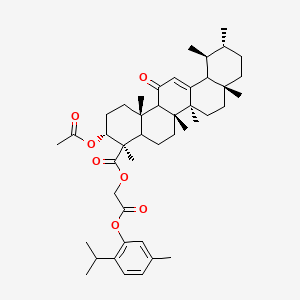
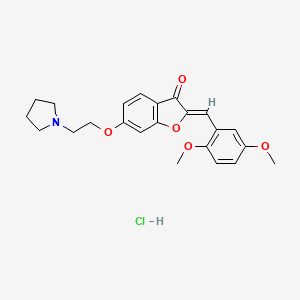
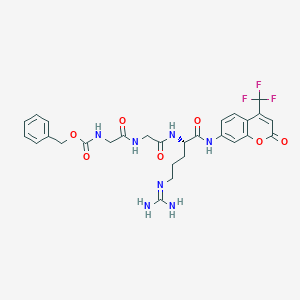
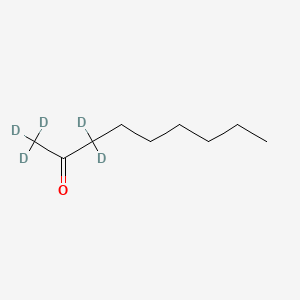
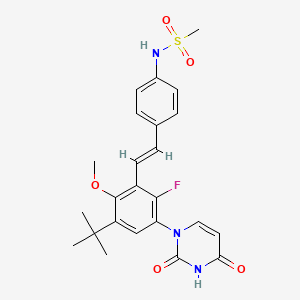
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
